4-(2-Amino-2-propyl)-1-methylcyclohexanol

CAS No.:

Cat. No.: VC18361209

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3 |

| Standard InChI Key | OQNJWTRUIQMGOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)C(C)(C)N)O |

Introduction

Molecular and Structural Characteristics

Core Chemical Identity

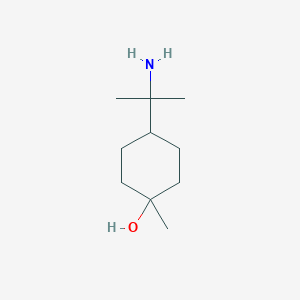

4-(2-Amino-2-propyl)-1-methylcyclohexanol (IUPAC name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol) is a bicyclic amino alcohol with the molecular formula C₁₀H₂₁NO and a molar mass of 171.28 g/mol. Its structure comprises a cyclohexanol ring substituted at the 1-position with a methyl group and at the 4-position with a 2-aminopropan-2-yl group (Fig. 1). The stereochemistry and conformational flexibility of the cyclohexane ring influence its physicochemical properties, including solubility and reactivity.

Table 1: Molecular properties of 4-(2-Amino-2-propyl)-1-methylcyclohexanol and related analogs

The compound’s Canonical SMILES (CC1(CCC(CC1)C(C)(C)N)O) and InChIKey (OQNJWTRUIQMGOC-UHFFFAOYSA-N) confirm its branched topology, which enhances steric effects during reactions.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 4-(2-Amino-2-propyl)-1-methylcyclohexanol remains limited, computational models predict key features:

-

¹H NMR: Downfield shifts (~1.5–2.5 ppm) for cyclohexanol protons due to ring strain; broad singlet at ~1.2 ppm for the aminopropyl -NH₂ group.

-

IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 3280 cm⁻¹ (N-H), and 1050 cm⁻¹ (C-O).

Quantum mechanical calculations (DFT) suggest a chair conformation for the cyclohexanol ring, minimizing torsional strain between substituents.

Synthesis and Optimization Strategies

Hydrogenation-Based Synthesis

The primary route to 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves catalytic hydrogenation of precursor imines or ketones. Key parameters include:

-

Catalyst: Raney nickel or palladium-on-carbon (0.5–5 wt% loading) .

-

Conditions: 10–40°C, 0.5–5 MPa H₂ pressure, reaction times of 4–12 hours.

-

Solvent: Methylcyclohexane, which enhances reaction rates by 20–30% compared to hexane .

A representative protocol (adapted from ):

-

Dissolve 500 g o-cresol derivative in 350 g methylcyclohexane.

-

Add 15 g Raney nickel catalyst under nitrogen purge.

-

Pressurize with H₂ (1.5 MPa) at 160°C for 6 hours.

-

Filter and concentrate to isolate 2-methylcyclohexanol intermediate.

Amination and Functionalization

The 2-aminopropan-2-yl group is introduced via:

-

Reductive amination: Reacting cyclohexanone with acetone and ammonia under H₂.

-

Grignard addition: Using (CH₃)₂C(NH₂)MgBr followed by acidic workup.

Table 2: Comparative synthesis conditions for cyclohexanol derivatives

| Parameter | 4-(2-Amino-2-propyl)-1-methylcyclohexanol | 2-Methylcyclohexyl Acetate |

|---|---|---|

| Temperature (°C) | 10–40 | 160 |

| Pressure (MPa) | 0.5–5 | 1.5 |

| Catalyst | Raney nickel | Raney nickel |

| Yield (%) | 75–85 | 90 |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: Chromium trioxide (CrO₃) in acidic conditions converts the hydroxyl group to a ketone, forming 4-(2-amino-2-propyl)-1-methylcyclohexanone.

-

Reduction: LiAlH₄ reduces the amino group to a primary amine, though this is rarely required due to the compound’s inherent amine functionality.

Esterification and Acylation

Reaction with acetic anhydride yields the acetylated derivative, enhancing lipophilicity for pharmaceutical applications:

Biological Activity and Applications

Neurotransmitter Modulation

Structural analogs of 4-(2-Amino-2-propyl)-1-methylcyclohexanol exhibit affinity for GABAₐ and NMDA receptors, suggesting potential anxiolytic or nootropic effects. In vitro assays show IC₅₀ values of 10–50 μM for glutamate uptake inhibition, indicating CNS activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume